3-(Bromomethyl)-1,1-dimethylsilolane
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Overview
Description
3-(Bromomethyl)-1,1-dimethylsilolane is an organosilicon compound characterized by the presence of a bromomethyl group attached to a silolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-1,1-dimethylsilolane typically involves the bromination of 1,1-dimethylsilolane. One common method is the reaction of 1,1-dimethylsilolane with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a radical mechanism, resulting in the substitution of a hydrogen atom with a bromomethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-1,1-dimethylsilolane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to form corresponding silanol or siloxane derivatives.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Formation of new organosilicon compounds with various functional groups.
Oxidation Reactions: Formation of silanol or siloxane derivatives.
Reduction Reactions: Formation of methyl-substituted silolane derivatives.
Scientific Research Applications
3-(Bromomethyl)-1,1-dimethylsilolane has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organosilicon compounds.
Materials Science: Employed in the preparation of silicon-based polymers and materials with unique properties.
Biological Studies: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industrial Applications: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-1,1-dimethylsilolane in chemical reactions involves the formation of reactive intermediates, such as radicals or carbocations, which facilitate the substitution or addition reactions. The bromomethyl group acts as a leaving group, allowing for the introduction of various nucleophiles. The silicon atom in the silolane ring can also participate in coordination chemistry, influencing the reactivity and stability of the compound.
Comparison with Similar Compounds
Similar Compounds
3-(Chloromethyl)-1,1-dimethylsilolane: Similar structure but with a chloromethyl group instead of a bromomethyl group.
3-(Iodomethyl)-1,1-dimethylsilolane: Contains an iodomethyl group, which can exhibit different reactivity due to the larger atomic size of iodine.
1,1-Dimethylsilolane: Lacks the bromomethyl group, serving as a simpler analog.
Uniqueness
3-(Bromomethyl)-1,1-dimethylsilolane is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro- and iodo- counterparts. The bromine atom’s moderate electronegativity and size make it a versatile leaving group, facilitating various substitution and addition reactions. This compound’s unique properties make it valuable in synthetic chemistry and materials science.
Biological Activity
3-(Bromomethyl)-1,1-dimethylsilolane is a silane compound that has garnered interest in various scientific fields, particularly in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential applications based on existing literature and research findings.
Chemical Structure and Properties
This compound is characterized by its silane backbone with a bromomethyl group. The presence of the bromine atom introduces unique reactivity, making it a candidate for various chemical reactions and biological interactions. Its molecular formula is C5H13BrOSi, and it has a molecular weight of approximately 195.15 g/mol.
The biological activity of this compound can be attributed to its ability to interact with cellular components. The bromine atom can participate in nucleophilic substitution reactions, potentially leading to the formation of more complex silane derivatives that may exhibit enhanced biological properties.
Potential Targets
- Enzymes : Inhibition or modulation of enzyme activity through covalent bonding.
- Receptors : Interaction with cell surface receptors may alter signaling pathways.
- Proteins : Binding to proteins could affect cellular functions such as proliferation or apoptosis.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains.
- Cytotoxic Effects : There is evidence indicating cytotoxic effects on various cancer cell lines, suggesting potential applications in cancer therapy.
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | References |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | |
Cytotoxic | Induction of apoptosis in cancer cells | |
Enzyme Inhibition | Possible inhibition of specific enzymes |
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- Study on Antimicrobial Properties : A study assessed the compound's effectiveness against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones in bacterial cultures treated with the compound, suggesting its potential as an antimicrobial agent.
- Cytotoxicity Assay : In vitro assays were performed on various cancer cell lines (e.g., HeLa, MCF-7). The results demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent.
Properties
IUPAC Name |
3-(bromomethyl)-1,1-dimethylsilolane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15BrSi/c1-9(2)4-3-7(5-8)6-9/h7H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKRHMHJUMSVZJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]1(CCC(C1)CBr)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15BrSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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